
4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-phenyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-phenyloxazole” is an organic compound that contains several functional groups including a sulfonyl group, a fluorophenyl group, an isopropylthio group, and a phenyloxazole group . Each of these groups contributes to the overall properties of the compound.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. For instance, the sulfonyl group might undergo reactions with nucleophiles, and the isopropylthio group could potentially participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Applications De Recherche Scientifique
Fluorescent Molecular Probes
One significant application of derivatives of "4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-phenyloxazole" is in the development of fluorescent molecular probes. For instance, Diwu et al. (1997) synthesized 2,5-Diphenyloxazoles with specific groups that show strong solvent-dependent fluorescence. These compounds are used as fluorescent solvatochromic dyes for developing ultra-sensitive fluorescent molecular probes to study biological events and processes, owing to their fluorescence-environment dependence, long emission wavelength, and high fluorescence quantum yields (Diwu, Z., Lu, Yixin, Zhang, Cailan, Klaubert, D., & Haugland, R., 1997).
Antimicrobial and Antitubercular Agents
Sulfonyl derivatives related to "this compound" have been evaluated for their antimicrobial and antitubercular activities. Kumar, Suresh G.V., Prasad, Y. Rajendra, and Chandrashekar, S. (2013) synthesized a series of sulfonyl derivatives that showed moderate to significant antibacterial and antifungal activities, and compounds were identified as excellent antitubercular molecules compared with the first-line drug isoniazid (Kumar, G. V. Suresh, Prasad, Y. Rajendra, & Chandrashekar, S., 2013).
Quantum Mechanical Studies and Light Harvesting
Quantum mechanical studies have been conducted on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, revealing potential light harvesting properties. Mary, Y. Sheena et al. (2019) synthesized and optimized the geometry of various organic compounds using density functional theory, studying their nonlinear optical properties and light harvesting efficiency, indicating potential applications in the design of new dye-sensitized solar cells (DSSCs) (Mary, Y. Sheena, Ertan-Bolelli, T., Thomas, Renjith, Krishnan, Akhil R., Bolelli, K., Kasap, E., Onkol, T., & Yildiz, I., 2019).
Synthesis and Biological Activity
The synthesis and biological evaluation of novel derivatives have been a key area of research, exploring their potential as antimicrobial agents and for other biological applications. For example, compounds with the sulfonyl moiety have been synthesized and evaluated for their biological activities, demonstrating potential as antimicrobial agents against various pathogens (Shi, Li et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-phenyl-5-propan-2-ylsulfanyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S2/c1-12(2)24-18-17(20-16(23-18)13-6-4-3-5-7-13)25(21,22)15-10-8-14(19)9-11-15/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJPNANQDIYLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B2872580.png)
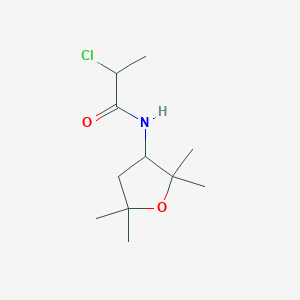
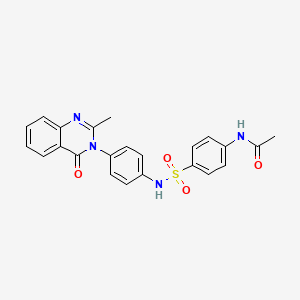
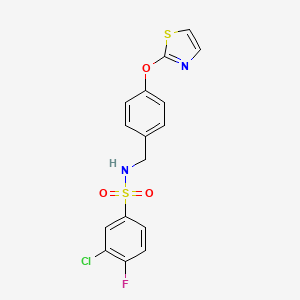
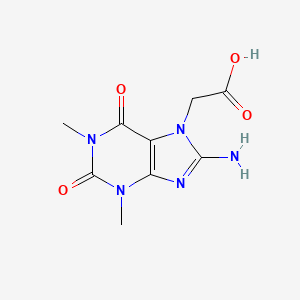

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2872590.png)
![Ethyl 4-[(2-oxo-6,7,8,9-tetrahydrobenzo[g]chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2872591.png)

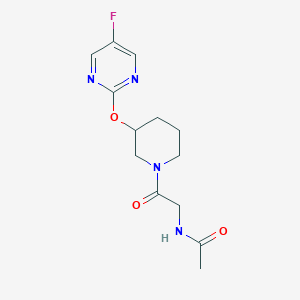

![N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride](/img/structure/B2872598.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2872599.png)
